Tyrocidine A is a homodetic cyclic decapeptide consisting of D-Phe, L-Pro, L-Phe, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, and L-Leu residues coupled in sequence and cyclised head-to-tail. It has a role as an antibacterial agent and a bacterial metabolite. It is a homodetic cyclic peptide, a peptide antibiotic and a macrocycle.
An antibiotic mixture produced by Bacillus brevis which may be separated into three components, tyrocidines A, B, and C. It is the major constituent (40-60 per cent) of tyrothricin, gramicidin accounting for the remaining 10-20 per cent active material. It is a topical antimicrobial agent, that is very toxic parenterally.
Tyrocidine A
CAS No.: 8011-61-8
Cat. No.: VC20813225
Molecular Formula: C66H87N13O13
Molecular Weight: 1270.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 8011-61-8 |
|---|---|
| Molecular Formula | C66H87N13O13 |
| Molecular Weight | 1270.5 g/mol |
| IUPAC Name | 3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide |
| Standard InChI | InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 |
| Standard InChI Key | GSXRBRIWJGAPDU-BBVRJQLQSA-N |
| Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
| SMILES | CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
| Appearance | White solid |
Introduction
Chemical Structure and Properties
Molecular Composition
Tyrocidine A has the molecular formula C66H87N13O13 and a molecular weight of 1270.5 g/mol . It is a homodetic cyclic decapeptide consisting of ten amino acid residues arranged in a specific sequence and cyclized head-to-tail .
Amino Acid Sequence
The peptide is composed of the following amino acid residues in sequence:
-
D-phenylalanine (D-Phe)
-
L-proline (L-Pro)
-
L-phenylalanine (L-Phe)
-
D-phenylalanine (D-Phe)
-
L-asparagine (L-Asn)
-
L-glutamine (L-Gln)
-
L-tyrosine (L-Tyr)
-
L-valine (L-Val)
-
L-ornithine (L-Orn)
Physical Properties
Tyrocidine A is characterized by its amphipathic nature, which is crucial for its interaction with bacterial membranes. The molecule forms a highly curved antiparallel β-sheet structure when dimerized, creating distinct hydrophobic and hydrophilic faces that facilitate membrane binding and disruption .
| Property | Value |
|---|---|
| Molecular Formula | C66H87N13O13 |
| Molecular Weight | 1270.5 g/mol |
| Physical State | Solid |
| Structure Type | Cyclic peptide |
| Solubility | Soluble in alcohols, insoluble in water |
| IUPAC Name | 3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide |
Historical Background
Discovery
Tyrocidine was discovered in 1939 by American microbiologist René Dubos during his studies on soil microbes . Dubos isolated Bacillus brevis and observed its ability to decompose the capsule of pneumococcus bacterium. From this soil microbe, he isolated tyrothricin, which demonstrated high toxicity against various bacteria .
Early Development
Further analysis revealed that tyrothricin was a mixture of peptides, primarily tyrocidine and gramicidin. Despite the discovery of their toxic effects on human blood and reproductive cells, these compounds could be applied externally as antimicrobial agents . Dubos's discovery of tyrocidine helped revive interest in antibiotic research, particularly in the development of penicillin .
Structural Elucidation
In 2014, the first high-resolution X-ray crystal structure of Tyrocidine A was determined at 0.95 Å resolution, revealing its intimate amphipathic homodimeric structure and providing insights into its membrane interaction mechanism .
Mechanism of Action
Membrane Disruption
Tyrocidine A exerts its antibacterial activity by binding to and disrupting bacterial cell membranes . The compound has a unique mode of action in which it perturbs the lipid bilayer of a microbe's inner membrane by permeating the lipid phase . Surface plasmon resonance studies have demonstrated that Tyrocidine A binds tightly to bacterial membrane mimetics with high affinity .
Amphipathic Structure
The amphipathic nature of Tyrocidine A plays a crucial role in its membrane-disruptive activity. The molecule forms an intimate homodimer with four beta strands that associate into a single, highly curved antiparallel beta sheet . This structure creates distinct hydrophobic and hydrophilic faces, allowing the peptide to interact with the amphipathic environment of bacterial membranes.
Selectivity Issues
Biosynthesis
Nonribosomal Peptide Synthesis
The biosynthesis of Tyrocidine A occurs through a nonribosomal peptide synthesis pathway, which is a complex process independent of the ribosomal translation machinery . This process involves large multifunctional enzymes called nonribosomal peptide synthetases (NRPSs).
Biological Function
The biological function of Tyrocidine A within its producer organism, B. brevis, is thought to be the regulation of sporulation . This suggests that beyond its antimicrobial properties, Tyrocidine A may serve important physiological roles in the lifecycle of the producing bacterium.
Structural Features
β-Hairpin Conformation
Tyrocidine A adopts a β-hairpin conformation, characterized by an antiparallel β-sheet structure with a turn region . This conformation is critical for its biological activity and membrane-binding properties.
D-Phe-Pro β-Turn
A key structural feature of Tyrocidine A is the D-Phe-Pro β-turn motif, which plays an essential role in stabilizing the β-hairpin structure . This turn motif has been the target of structure-activity relationship studies aimed at improving the therapeutic properties of Tyrocidine A.
Crystal Structure Insights
The high-resolution crystal structure of Tyrocidine A at 0.95 Å has provided detailed insights into its three-dimensional arrangement . The structure reveals that Tyrocidine A forms an amphipathic homodimer made up of four beta strands that associate into a single, highly curved antiparallel beta sheet. This structural information has been crucial for understanding the mechanism of action and for designing improved analogues.
Biological Activity
Antimicrobial Spectrum
Tyrocidine A exhibits potent activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus . Its mechanism of targeting bacterial membranes rather than specific macromolecules makes it particularly relevant in the context of antibiotic resistance.
Resistance Considerations
One of the advantages of membrane-active antimicrobial peptides like Tyrocidine A is the low probability of resistance development . For microorganisms to develop resistance, they would need to introduce large-scale changes in their cellular membranes, which is extremely unlikely. Indeed, no membrane alterations conferring resistance to Tyrocidine A have been described .
Toxicity Profile
Despite its promising antimicrobial activity, Tyrocidine A exhibits significant toxicity toward human cells, particularly red blood cells (hemolytic activity) and reproductive cells . This toxicity profile has limited its systemic therapeutic applications, restricting its use primarily to topical applications.
| Activity Type | Target Organisms/Cells | Potency | References |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | High | |
| Hemolytic | Human red blood cells | High | |
| Reproductive toxicity | Human reproductive cells | Significant |
Clinical Applications and Limitations
Historical Use
Historically, Tyrocidine A, as part of tyrothricin, was the first commercially available antibiotic . Its application was primarily limited to topical use due to its toxicity when administered parenterally.
Current Applications
Currently, Tyrocidine A and its analogues are primarily considered for topical applications, including wound dressings and surface disinfectants. The compound's ability to effectively target bacterial membranes without easily inducing resistance makes it valuable in these contexts.
Limitations
The major limitation of Tyrocidine A for therapeutic use is its poor selectivity between bacterial and mammalian cell membranes, resulting in hemolytic activity and reproductive cell toxicity . Additionally, its large molecular size and cyclic structure present challenges for drug formulation and delivery.
Recent Research and Analogues
Structure-Activity Relationships
Recent research has focused on understanding the structure-activity relationships of Tyrocidine A to develop analogues with improved therapeutic properties. Studies have demonstrated that structural modifications can significantly alter the compound's biological profile while maintaining its antimicrobial activity .
Modified Analogues
One notable example involves substituting the D-Phe-Pro β-turn of Tyrocidine A with a D-Phe-2-aminobenzoic acid (2-Abz) motif . This modification retained the β-hairpin structure of Tyrocidine A with additional planarity, resulting in approximately 30-fold reduced hemolysis compared to the parent compound .
Synergistic Effects
Research has also revealed that certain Tyrocidine A analogues exhibit synergistic effects with other antimicrobial agents. For instance, a Tyrocidine A derivative with a Gln to Lys substitution has shown nanomolar antifungal activity in synergy with amphotericin B . This finding suggests potential applications in combination therapy approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume